7-Iodohept-3-ene
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Overview
Description
7-Iodohept-3-ene is an organic compound characterized by a seven-carbon chain with an iodine atom attached to the seventh carbon and a double bond between the third and fourth carbons. This compound is part of the alkene family, which is known for its carbon-carbon double bonds, and it is specifically an iodoalkene due to the presence of the iodine substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodohept-3-ene typically involves the halogenation of hept-3-ene. One common method is the addition of iodine to hept-3-ene in the presence of a catalyst or under UV light. The reaction can be represented as follows:
Hept-3-ene+I2→this compound
Industrial Production Methods: Industrial production of this compound may involve more sophisticated techniques such as continuous flow reactors to ensure consistent quality and yield. The use of solvents like dichloromethane or chloroform can help in dissolving the reactants and facilitating the reaction.
Chemical Reactions Analysis
Types of Reactions: 7-Iodohept-3-ene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of hept-3-en-7-ol.
Addition Reactions: The double bond can react with halogens, hydrogen, or other electrophiles, resulting in the formation of dihaloalkanes or alkanes.
Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form hept-1,3-diene.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Bromine (Br2) in dichloromethane.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products:
Substitution: Hept-3-en-7-ol.
Addition: 3,4-Dibromoheptane.
Elimination: Hept-1,3-diene.
Scientific Research Applications
7-Iodohept-3-ene has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in radiolabeling for diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Iodohept-3-ene largely depends on the type of reaction it undergoes. In substitution reactions, the iodine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In addition reactions, the double bond reacts with electrophiles, forming a carbocation intermediate that is subsequently attacked by a nucleophile.
Comparison with Similar Compounds
7-Bromohept-3-ene: Similar structure but with a bromine atom instead of iodine.
7-Chlorohept-3-ene: Similar structure but with a chlorine atom instead of iodine.
Hept-3-ene: Lacks the halogen substituent.
Uniqueness: 7-Iodohept-3-ene is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine or chlorine. This makes this compound more reactive in substitution reactions and provides distinct physical and chemical properties compared to its bromo and chloro analogs.
Properties
IUPAC Name |
7-iodohept-3-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13I/c1-2-3-4-5-6-7-8/h3-4H,2,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPIGVKITAZKFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCCI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10757114 |
Source
|
Record name | 7-Iodohept-3-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10757114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91299-79-5 |
Source
|
Record name | 7-Iodohept-3-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10757114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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